molecular formula C18H21N3O3S B12371499 2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Cat. No.: B12371499
M. Wt: 363.5 g/mol
InChI Key: YREYEVIYCVEVJK-JVXUGDAPSA-N
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Description

2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzimidazole core, a pyridine ring, and a trideuterio(113C)methoxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the pyridine ring and the trideuterio(113C)methoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-methyl-4-[3-(methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
  • 2-[[3-methyl-4-[3-(deuterio)methoxy]propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Uniqueness

The presence of the trideuterio(113C)methoxy group in 2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole distinguishes it from similar compounds. This isotopic labeling can provide unique insights into the compound’s behavior in various chemical and biological systems, making it a valuable tool in research and development.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2+1D3

InChI Key

YREYEVIYCVEVJK-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Origin of Product

United States

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